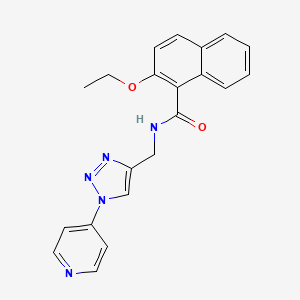

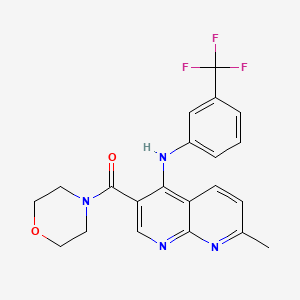

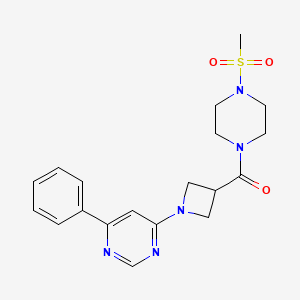

![molecular formula C15H14N2OS2 B2739540 2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 717829-60-2](/img/structure/B2739540.png)

2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Polymorphism and Hydrogen Bonding

Research has shown that derivatives of 2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one exhibit structural polymorphism and can form different hydrogen bonding patterns in crystalline states. For instance, one study demonstrated the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, resulting in polymorphs with distinct hydrogen bonding patterns. These patterns significantly influence the molecular packing and stability of the crystals, showcasing the compound's versatility in forming varied crystalline structures (Glidewell et al., 2003).

Nucleophilic Displacement and Bond Formation

Another aspect of research on this compound focuses on its reactivity, specifically the nucleophilic displacement of a methylsulfanyl group. This displacement facilitates the introduction of various functional groups, demonstrating the compound's utility in synthetic chemistry. For example, oxidation of the methylsulfanyl group has been achieved, allowing for the formation of new carbon-carbon bonds and the introduction of amino groups (Kikelj et al., 2010).

Hydrogen-Bond Effect and Molecular Structure Analysis

Comprehensive structural studies, including theoretical and experimental analyses, have been conducted on derivatives of this compound. These studies use various spectroscopic methods and quantum chemical calculations to investigate the stability, electronic structures, and hydrogen-bonding interactions. Such research helps in understanding the physicochemical properties and potential applications of the compound in material science and pharmacology (Mansour & Ghani, 2013).

Regioselective Synthesis and Biological Evaluation

The regioselective synthesis of 3,6-disubstituted derivatives of this compound has been reported, highlighting the compound's versatility in organic synthesis. These derivatives exhibit potential biological activities, underscoring the importance of the compound in drug discovery and development. Such research not only expands the chemical repertoire of thienopyrimidinone derivatives but also provides insights into their potential therapeutic applications (Dos Santos et al., 2015).

Propriétés

IUPAC Name |

2-benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10-8-12-13(20-10)16-15(17(2)14(12)18)19-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARUKUCDCVXTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)

![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)